molecular formula C15H18O3 B101275 (5aS,9S,9aR,9bS)-3,5a,9-trimethyl-5,9,9a,9b-tetrahydro-4H-benzo[g][1]benzofuran-2,8-dione CAS No. 17335-57-8

(5aS,9S,9aR,9bS)-3,5a,9-trimethyl-5,9,9a,9b-tetrahydro-4H-benzo[g][1]benzofuran-2,8-dione

Cat. No.: B101275
CAS No.: 17335-57-8
M. Wt: 246.3 g/mol
InChI Key: FXAHVYFDNKHXBM-BWUZBNCSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gamma-Metasantonin is a compound known for its unique stereochemistry and molecular structureThe compound is characterized by its cis-A/B ring fusion and the presence of two independent α,β-unsaturated ketone chromophores .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gamma-Metasantonin can be synthesized through several routes. One common method involves the reduction of santonene to produce (5aS,9S,9aR,9bS)-3,5a,9-trimethyl-5,9,9a,9b-tetrahydro-4H-benzo[g][1]benzofuran-2,8-dione. The reduction process typically uses reagents such as sodium borohydride or lithium aluminum hydride under controlled conditions .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reduction processes. These processes often involve the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Gamma-Metasantonin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (5aS,9S,9aR,9bS)-3,5a,9-trimethyl-5,9,9a,9b-tetrahydro-4H-benzo[g][1]benzofuran-2,8-dione involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated ketone chromophores play a crucial role in its biological activities. These chromophores can interact with nucleophiles in biological systems, leading to various biochemical effects .

Comparison with Similar Compounds

Gamma-Metasantonin is unique due to its specific stereochemistry and molecular structure. Similar compounds include:

    Santonene: The precursor to (5aS,9S,9aR,9bS)-3,5a,9-trimethyl-5,9,9a,9b-tetrahydro-4H-benzo[g][1]benzofuran-2,8-dione.

    Dihydro-(5aS,9S,9aR,9bS)-3,5a,9-trimethyl-5,9,9a,9b-tetrahydro-4H-benzo[g][1]benzofuran-2,8-dione: A reduced form of this compound.

    Tetrahydro-(5aS,9S,9aR,9bS)-3,5a,9-trimethyl-5,9,9a,9b-tetrahydro-4H-benzo[g][1]benzofuran-2,8-dione: Another reduced form with different stereochemistry.

These compounds share some structural similarities but differ in their chemical properties and biological activities.

Properties

CAS No.

17335-57-8

Molecular Formula

C15H18O3

Molecular Weight

246.3 g/mol

IUPAC Name

(5aS,9S,9aR,9bS)-3,5a,9-trimethyl-5,9,9a,9b-tetrahydro-4H-benzo[g][1]benzofuran-2,8-dione

InChI

InChI=1S/C15H18O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h5,7,9,12-13H,4,6H2,1-3H3/t9-,12+,13-,15+/m1/s1

InChI Key

FXAHVYFDNKHXBM-BWUZBNCSSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H]3C(=C(C(=O)O3)C)CC[C@]2(C=CC1=O)C

SMILES

CC1C2C3C(=C(C(=O)O3)C)CCC2(C=CC1=O)C

Canonical SMILES

CC1C2C3C(=C(C(=O)O3)C)CCC2(C=CC1=O)C

Origin of Product

United States

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